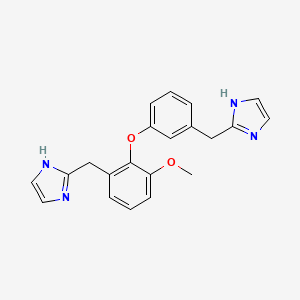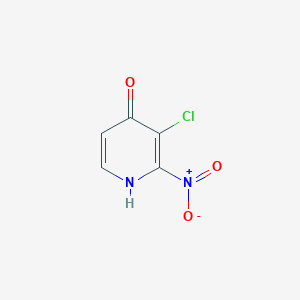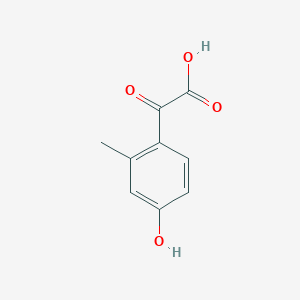
2-(4-Hydroxy-2-methylphenyl)-2-oxoacetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Hydroxy-2-methylphenyl)-2-oxoacetic acid is an organic compound with a molecular formula of C9H8O4. This compound is characterized by the presence of a hydroxy group, a methyl group, and an oxoacetic acid moiety attached to a benzene ring. It is known for its diverse applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxy-2-methylphenyl)-2-oxoacetic acid typically involves the reaction of 4-hydroxy-2-methylbenzaldehyde with glyoxylic acid. The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst. The mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, pH, and concentration of reactants to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
2-(4-Hydroxy-2-methylphenyl)-2-oxoacetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The oxoacetic acid moiety can be reduced to form a hydroxy acid.
Substitution: The methyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic substitution reactions often involve reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 4-hydroxy-2-methylbenzaldehyde or 4-hydroxy-2-methylbenzoic acid.
Reduction: Formation of 2-(4-Hydroxy-2-methylphenyl)-2-hydroxyacetic acid.
Substitution: Formation of halogenated derivatives such as 4-bromo-2-methylphenyl-2-oxoacetic acid.
科学研究应用
2-(4-Hydroxy-2-methylphenyl)-2-oxoacetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of 2-(4-Hydroxy-2-methylphenyl)-2-oxoacetic acid involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the oxoacetic acid moiety can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 4-Hydroxy-2-methylphenylboronic acid
- 4-Hydroxy-2-pyrones
- 4-Hydroxy-2-methylbenzoic acid
Uniqueness
2-(4-Hydroxy-2-methylphenyl)-2-oxoacetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a versatile platform for chemical modifications and has a broader range of applications in research and industry.
属性
分子式 |
C9H8O4 |
|---|---|
分子量 |
180.16 g/mol |
IUPAC 名称 |
2-(4-hydroxy-2-methylphenyl)-2-oxoacetic acid |
InChI |
InChI=1S/C9H8O4/c1-5-4-6(10)2-3-7(5)8(11)9(12)13/h2-4,10H,1H3,(H,12,13) |
InChI 键 |
DIJHPRZBNVWQEO-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)O)C(=O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


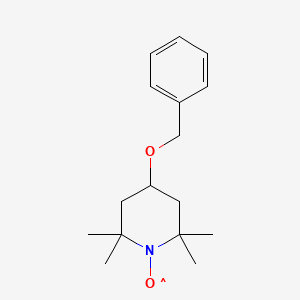
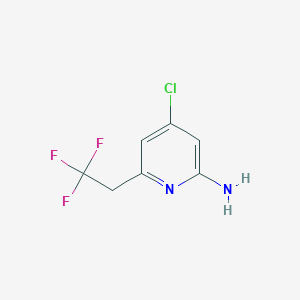

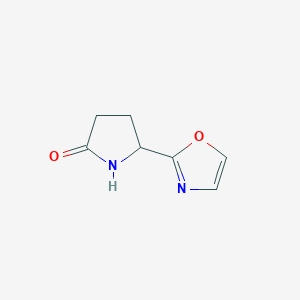


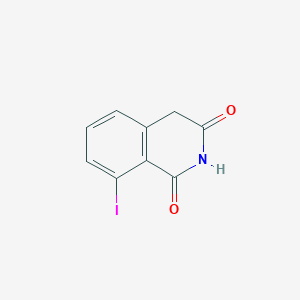

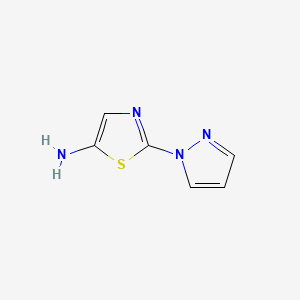
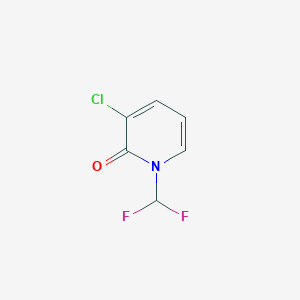
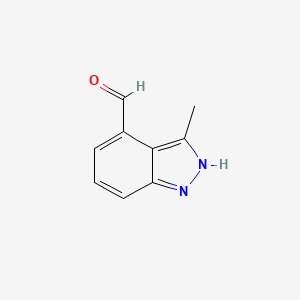
![(3aR,8aR)-6-((3-(diphenylphosphino)-[1,1'-biphenyl]-2-yl)oxy)-2,2-dimethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine](/img/structure/B12973845.png)
